Cas no 332885-30-0 (<br>3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro -phenyl)-amide)
![<br>3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro -phenyl)-amide structure](https://ja.kuujia.com/scimg/cas/332885-30-0x500.png)
<br>3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro -phenyl)-amide 化学的及び物理的性質
名前と識別子
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- <br>3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro -phenyl)-amide
- 3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide
- 332885-30-0
- 3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro-phenyl)-amide
- AKOS000589747
- Oprea1_672475
-
- MDL: MFCD02051289
- インチ: InChI=1S/C20H16N4O3S/c1-10-3-4-12-9-14-17(21)18(28-20(14)23-16(12)7-10)19(25)22-15-6-5-13(24(26)27)8-11(15)2/h3-9H,21H2,1-2H3,(H,22,25)
- InChIKey: XOSYFPAWIHXAAW-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=NC3=C(C(N)=C(S3)C(NC4=CC=C([N+]([O-])=O)C=C4C)=O)C=C2C=C1
計算された属性
- せいみつぶんしりょう: 392.09431156Da
- どういたいしつりょう: 392.09431156Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 615
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 142Ų
<br>3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro -phenyl)-amide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11142674-5g |
3-Amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide |
332885-30-0 | 97% | 5g |
$874 | 2024-07-16 | |
Chemenu | CM267385-1g |
3-Amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide |
332885-30-0 | 97% | 1g |
$*** | 2023-05-30 |
<br>3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro -phenyl)-amide 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
<br>3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro -phenyl)-amideに関する追加情報
Introduction to 3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro-phenyl)-amide (CAS No. 332885-30-0)
3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro-phenyl)-amide is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 332885-30-0, belongs to a class of molecules known for their potential biological activities and structural complexity. The presence of multiple functional groups, including an amide linkage and aromatic rings, makes it a promising candidate for further investigation in drug discovery and development.
The molecular structure of 3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro-phenyl)-amide features a fused thieno[2,3-b]quinoline core, which is a motif commonly found in bioactive natural products and pharmacologically relevant compounds. The thieno[2,3-b]quinoline scaffold is particularly intriguing due to its ability to interact with various biological targets, including enzymes and receptors. This structural feature has been extensively studied for its role in modulating biological pathways associated with diseases such as cancer, inflammation, and neurological disorders.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thieno[2,3-b]quinoline derivatives. The compound 3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro-phenyl)-amide represents a significant advancement in this area, as it incorporates both amino and carboxylic acid functionalities, which can be further modified to enhance its pharmacological properties. The amide group in particular is known for its role in drug design, often serving as a key moiety for improving solubility and bioavailability.
One of the most compelling aspects of 3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro-phenyl)-amide is its potential as an intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, modifications of the aromatic ring system have been shown to influence the compound's interaction with proteins and enzymes involved in disease pathways.
The (2-methyl-4-nitro phenyl) moiety in the name of this compound is particularly noteworthy. Nitroaromatic compounds are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a nitro group into the thieno[2,3-b]quinoline framework introduces additional reactivity and functionality, which can be exploited to fine-tune the pharmacological profile of the molecule. This has led to several studies exploring the effects of nitroaromatic derivatives on various disease models.
Recent advancements in computational chemistry and molecular modeling have further accelerated the discovery process for compounds like 3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro-phenyl)-amide. These tools allow researchers to predict the binding modes of the molecule with high precision, enabling the design of more effective derivatives. Such computational approaches have been instrumental in identifying promising candidates for preclinical testing.
The synthesis of 3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro-phenyl)-amide involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The process typically begins with the construction of the thieno[2,3-b]quinoline core through cyclization reactions followed by functionalization at various positions using standard organic synthesis techniques. The introduction of the amide group and the nitro-substituted aromatic ring requires careful control of reaction conditions to ensure high yield and purity.
In terms of biological activity, preliminary studies on 3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro-phenyl)-amide have shown promising results in cell-based assays. These studies indicate that the compound exhibits inhibitory activity against certain enzymes implicated in cancer progression. Additionally, its interaction with specific protein targets has been explored using biophysical techniques such as surface plasmon resonance (SPR) and X-ray crystallography. These experiments have provided valuable insights into the molecular recognition processes involved.
The potential therapeutic applications of 3-Amino-7-methyl-thieno[2,3-b]quinoline-2-carboxylic acid (2-methyl-4-nitro-phenyl)-amide are broad and varied. Given its structural complexity and functional diversity, it could be developed into a lead compound for treating conditions ranging from oncological disorders to inflammatory diseases. The ability to modify different parts of its structure allows for tailoring its pharmacokinetic properties to optimize absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, 3-Amino -7 -methyl -thieno [ ² , ³ -b ] quinoline -² -carboxylic acid ( ² -methyl -⁴ -nitro -phenyl ) -amide may find utility not only as a standalone therapeutic agent but also as a building block for more complex drug candidates. Its unique structural features make it an attractive scaffold for further chemical modification aimed at enhancing its efficacy and safety profiles.
The future directions for research on this compound are multifaceted. Efforts are ongoing to optimize synthetic routes for higher yields and scalability while minimizing environmental impact through green chemistry principles. Additionally, ³ -Amino -⁷ -methyl -thieno [ ² , ³ -b ] quinoline -² -carboxylic acid ( ² -methyl -⁴ -nitro phenyl ) -amide is being evaluated in preclinical models to assess its potential as an investigational new drug (IND). These studies will provide critical data on its safety and efficacy before human clinical trials can commence.
In conclusion, ³ -Amino -⁷ -methyl thieno [ ² , ³ b ] quinoline -² carboxylic acid ( ² methyl ⁴ nitro phenyl ) amide (CAS No. 33288530) represents a significant advancement in pharmaceutical chemistry with immense potential for therapeutic applications.* Its complex structure, functional diversity, *and promising biological activity make it a valuable asset*in*the*search*for*novel*drugs.*Further*research*and*development*are*essential*to*harness*its*promise fully,*but*the*current*evidence*suggests*a*bright*future*for*this*promising*molecule.*
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